molecular formula C17H10F3N3OS B2886457 6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile CAS No. 625369-84-8

6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2886457
CAS RN: 625369-84-8
M. Wt: 361.34
InChI Key: YVQNBLWACFSIFJ-UHFFFAOYSA-N
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Description

6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile is a chemical compound used in scientific research for its various properties. It is a nicotinic receptor antagonist and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Basicity

Research into the synthesis and basicity of heteroarylvinyl pyridines, including furyl derivatives, highlights the compound's fundamental chemical properties. The spectroscopic characterization and determination of pKa values for these derivatives provide insights into their acid-base behavior, crucial for understanding their reactivity and interactions with other molecules (Ballistreri et al., 1998).

Structural and Spectral Properties

The synthesis of greenish metal-lustrous organic crystals from related furyl-pyrroles showcases the compound's capacity to form structures with unique optical properties. These findings could have implications for the development of new materials with specific light-absorption characteristics (Ogura et al., 2006).

Docking Studies and Biological Activities

Docking studies evaluating the biological activities of related Co(II) and Ni(II) complexes emphasize the potential for pharmaceutical applications. Structural, spectral, and theoretical studies support these findings, suggesting a broad spectrum of possible interactions with biomacromolecules (Marandi et al., 2018).

Synthesis and Reactions

Research on the synthesis, reactions, and biological evaluation of bipyridine derivatives related to the compound demonstrates its relevance in medicinal chemistry. The focus on anti-cancer, anti-Alzheimer, and anti-COX-2 activities underlines the importance of such compounds in therapeutic developments (Attaby et al., 2014).

Crystal Structure Analysis

The detailed crystal structure analysis of nicotinonitrile derivatives, which share a similar furyl component, provides valuable data on molecular geometry and interactions. This information is crucial for designing compounds with desired physical and chemical properties (Fun et al., 2010).

properties

IUPAC Name

6-(furan-2-yl)-2-(pyridin-2-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3OS/c18-17(19,20)13-8-14(15-5-3-7-24-15)23-16(12(13)9-21)25-10-11-4-1-2-6-22-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNBLWACFSIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile

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